7-Bromo-2-mercaptoquinazolin-4(3H)-one
Overview
Description
7-Bromo-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that contains a quinazoline core structure. This compound is characterized by the presence of a bromine atom at the 7th position and a mercapto group at the 2nd position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and bromine.
Bromination: The bromination of 2-aminobenzamide is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 7th position.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 7-Bromo-2-sulfonylquinazolin-4(3H)-one.
Reduction: 2-Mercaptoquinazolin-4(3H)-one.
Substitution: 7-Substituted-2-mercaptoquinazolin-4(3H)-one derivatives.
Scientific Research Applications
7-Bromo-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The bromine atom may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the bromine atom at the 7th position.
7-Chloro-2-mercaptoquinazolin-4(3H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.
7-Bromoquinazolin-4(3H)-one: Lacks the mercapto group at the 2nd position.
Uniqueness
7-Bromo-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, while the mercapto group allows for covalent interactions with biological targets.
Properties
IUPAC Name |
7-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLFDIWJPMQINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238109 | |
Record name | 7-Bromo-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463501-47-4 | |
Record name | 7-Bromo-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1463501-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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